molecular formula C11H15ClN6 B1416758 1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride

Cat. No.: B1416758
M. Wt: 266.73 g/mol
InChI Key: YMNFIFYKWLCZGL-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives. It is known for its unique structure, which includes a tetrazole ring attached to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine hydrochloride typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced piperazine compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound is primarily studied for its antimicrobial and anticancer activities. Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial effects against a range of pathogens, making them candidates for developing new antibiotics . Additionally, studies have shown that piperazine derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapies.

Mechanism of Action
The mechanism through which this compound exerts its effects involves interactions with specific molecular targets. The tetrazole ring is known to influence receptor binding and enzyme activity, which can lead to therapeutic outcomes in various diseases.

Material Science

Development of New Materials
This compound is also explored for its potential in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength. Research has indicated that incorporating tetrazole derivatives into polymer matrices can improve their resistance to environmental degradation.

Biological Research

Tool Compound in Assays
In biological research, this compound serves as a tool compound for studying various biological systems. It can be utilized in assays to assess the effects on cellular pathways and interactions with proteins or nucleic acids. This application is crucial for understanding the biological roles of similar compounds and their potential therapeutic uses .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent .
  • Cancer Cell Apoptosis Induction : Another research effort focused on the compound's ability to induce apoptosis in human cancer cell lines. The study found that treatment with varying concentrations led to increased rates of cell death, suggesting a promising avenue for cancer treatment development .
  • Material Enhancement : In material science applications, researchers incorporated this compound into polymer blends, resulting in improved mechanical properties and thermal stability compared to control samples without the compound .

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring and piperazine moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

  • 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-amine
  • 1-phenyl-1H-tetrazole-5-thiol

Comparison: Compared to similar compounds, 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine hydrochloride is unique due to its combination of the tetrazole ring and piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(1-phenyl-1H-tetrazol-5-yl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound can be attributed to its structural features, particularly the tetrazole and piperazine moieties. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor sites, which modulates their activity. The piperazine ring enhances the compound's ability to traverse biological membranes, thereby improving bioavailability and efficacy at target sites.

Anticancer Activity

Research indicates that derivatives of tetrazole, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that related tetrazole compounds function as microtubule destabilizers, inhibiting tubulin polymerization and disrupting microtubule integrity in cancer cell lines such as SGC-7901 and HeLa .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6–31SGC-79012.5Microtubule destabilization
6–31HeLa3.0Inhibition of tubulin polymerization

Inhibition of Protein Arginine Methyltransferase (PRMT)

Another significant area of research involves the inhibition of PRMTs, which play a crucial role in various biological processes and disease states, including cancer. Compounds designed based on the tetrazole scaffold have shown promising results in inhibiting PRMT1 specifically. For example, a series of 1-substituted tetrazole derivatives demonstrated considerable inhibitory effects against PRMT1, with some compounds exhibiting selectivity over other PRMT family members .

Table 2: PRMT Inhibition by Tetrazole Derivatives

CompoundIC50 (µM)Selectivity Index
9a0.5High
9b2.0Moderate

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of tetrazole derivatives, researchers synthesized several compounds based on the tetrazole framework and tested them against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as an effective anticancer agent .

Case Study 2: Antidiabetic Activity

In another investigation focused on metabolic disorders, tetrazole derivatives were assessed for their antidiabetic properties. One compound demonstrated remarkable glucose-lowering effects in diabetic animal models, outperforming existing treatments like pioglitazone . This highlights the versatility of tetrazole derivatives beyond oncology.

Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6.ClH/c1-2-4-10(5-3-1)17-11(13-14-15-17)16-8-6-12-7-9-16;/h1-5,12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNFIFYKWLCZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=NN2C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.